Introduction: The Significance of Dibenzo-15-crown-5
Introduction: The Significance of Dibenzo-15-crown-5
An In-depth Technical Guide to the Synthesis and Characterization of Dibenzo-15-crown-5
Dibenzo-15-crown-5 is a macrocyclic polyether, a prominent member of the crown ether family.[1] These compounds are distinguished by their unique crown-like molecular structure, which features a central cavity capable of selectively binding with various cations.[1] The "15" in its name signifies the 15 atoms that constitute the ring, a combination of oxygen and carbon atoms, while the "dibenzo" refers to the two benzene rings fused to the polyether loop.[1] This structural arrangement endows Dibenzo-15-crown-5 with a remarkable ability to form stable complexes with specific metal ions, a property that is influenced by the cation's size and charge.[1]
The lipophilic exterior and the hydrophilic interior of the Dibenzo-15-crown-5 molecule render it highly soluble in organic solvents but sparingly soluble in water.[1] This characteristic is pivotal for its application as a phase-transfer catalyst, facilitating the transfer of ionic reactants from an aqueous phase to an organic phase, thereby accelerating reaction rates. Moreover, its selective ion-binding capabilities are harnessed in the development of ion-selective electrodes, molecular sensors, and in various separation and extraction processes.[1] The field of supramolecular chemistry also extensively utilizes Dibenzo-15-crown-5 and its derivatives for constructing intricate molecular architectures.
This guide provides a comprehensive overview of the synthesis and characterization of Dibenzo-15-crown-5, tailored for researchers and professionals in chemical synthesis and drug development.
Part 1: Synthesis of Dibenzo-15-crown-5
The synthesis of Dibenzo-15-crown-5 is typically achieved through a Williamson ether synthesis, a robust and widely employed method for forming ethers. This reaction involves the coupling of an alkoxide with an alkyl halide. In this specific synthesis, catechol serves as the nucleophile precursor, and bis(2-chloroethyl) ether acts as the electrophile.
Experimental Protocol
Materials and Reagents:
-
Catechol (1,2-dihydroxybenzene)
-
Bis(2-chloroethyl) ether
-
Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)
-
n-Butanol (as solvent)
-
Toluene
-
Deionized water
-
Hydrochloric acid (HCl)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Instrumentation:
-
Three-neck round-bottom flask
-
Reflux condenser
-
Dropping funnel
-
Mechanical stirrer
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
-
Recrystallization apparatus
Step-by-Step Procedure:
-
Preparation of the Reaction Setup: A three-neck round-bottom flask is equipped with a reflux condenser, a dropping funnel, and a mechanical stirrer. The setup should be placed in a fume hood due to the hazardous nature of the reactants.
-
Dissolution of Catechol: Catechol is placed in the flask, and n-butanol is added as the solvent. The mixture is stirred until the catechol is completely dissolved.
-
Formation of the Catecholate Salt: An aqueous solution of sodium hydroxide or potassium hydroxide is added dropwise to the catechol solution. This deprotonates the hydroxyl groups of catechol, forming the more nucleophilic disodium or dipotassium catecholate salt. The mixture is typically stirred for 30-40 minutes.
-
Addition of Bis(2-chloroethyl) ether: Bis(2-chloroethyl) ether is dissolved in n-butanol and added slowly to the reaction mixture via the dropping funnel over several hours. A slow addition rate is crucial to favor the intramolecular cyclization that forms the desired crown ether, minimizing the formation of polymeric byproducts.
-
Reflux: The reaction mixture is heated to reflux and maintained at this temperature for an extended period, often 24-48 hours, with continuous stirring to ensure the completion of the reaction.
-
Work-up and Isolation:
-
The reaction mixture is cooled to room temperature.
-
The solvent is removed under reduced pressure using a rotary evaporator.
-
The resulting residue is dissolved in a mixture of toluene and water.
-
The organic layer is separated using a separatory funnel and washed sequentially with dilute hydrochloric acid, water, and brine.
-
The organic layer is then dried over anhydrous magnesium sulfate or sodium sulfate, filtered, and the solvent is evaporated.
-
-
Purification: The crude product is purified by recrystallization from a suitable solvent system, such as heptane or an ethanol/water mixture, to yield Dibenzo-15-crown-5 as a white crystalline solid.
Causality in the Synthesis
-
Choice of Base: A strong base like NaOH or KOH is essential to deprotonate the phenolic hydroxyl groups of catechol, which have a pKa of around 9.5. This deprotonation generates the catecholate dianion, a potent nucleophile required to attack the electrophilic carbon atoms of bis(2-chloroethyl) ether.
-
High Dilution and Slow Addition: The principle of high dilution and the slow addition of the bis(2-chloroethyl) ether are critical for maximizing the yield of the cyclic monomer (the crown ether). These conditions favor the intramolecular reaction of the intermediate over the intermolecular reaction that leads to linear polymers.
-
Solvent Selection: n-Butanol is a common solvent for this reaction due to its high boiling point, which allows the reaction to be conducted at an elevated temperature, and its ability to dissolve both the polar and nonpolar reactants.
-
Purification by Recrystallization: Recrystallization is an effective method for purifying the final product, as Dibenzo-15-crown-5 is a solid with good crystallinity, and its solubility varies significantly with temperature, allowing for the separation from impurities.
Safety Precautions
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Catechol: Toxic and corrosive. Avoid inhalation of dust and contact with skin and eyes. Handle in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles.
-
Bis(2-chloroethyl) ether: A suspected carcinogen and a severe irritant to the skin, eyes, and respiratory tract.[2][3][4] All handling should be performed in a fume hood with appropriate PPE.[5] Avoid inhalation of vapors and any skin contact.[2][3][4]
-
Sodium Hydroxide/Potassium Hydroxide: Corrosive. Causes severe skin burns and eye damage. Handle with care and wear appropriate PPE.
-
n-Butanol: Flammable liquid and vapor. Keep away from heat, sparks, and open flames.[5] Use in a well-ventilated area.
Synthesis Workflow Diagram
Caption: Workflow for the synthesis of Dibenzo-15-crown-5.
Part 2: Characterization of Dibenzo-15-crown-5
Once the synthesis is complete, it is imperative to confirm the identity and assess the purity of the obtained product. A combination of spectroscopic techniques is typically employed for the comprehensive characterization of Dibenzo-15-crown-5.
Spectroscopic Analysis
1. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the molecular structure of organic compounds. Both ¹H and ¹³C NMR are used to characterize Dibenzo-15-crown-5.
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¹H NMR: The proton NMR spectrum of Dibenzo-15-crown-5 will exhibit distinct signals for the aromatic and the aliphatic protons. The aromatic protons on the two benzene rings typically appear as a multiplet in the range of 6.8-7.0 ppm. The aliphatic protons of the ethylene oxide units will show a more complex pattern, usually as multiplets between 3.8 and 4.2 ppm, due to the different chemical environments of the protons adjacent to the aromatic rings and those in the middle of the polyether chain.
-
¹³C NMR: The carbon-13 NMR spectrum provides information about the different carbon environments in the molecule. The aromatic carbons will have signals in the downfield region (typically 110-150 ppm), while the aliphatic carbons of the polyether chain will appear in the upfield region (around 68-72 ppm). The symmetry of the molecule influences the number of distinct signals observed.
| ¹H NMR Data | Chemical Shift (δ, ppm) | Multiplicity | Assignment |
| Aromatic Protons | 6.8 - 7.0 | Multiplet | Ar-H |
| Aliphatic Protons | 3.8 - 4.2 | Multiplet | -O-CH₂-CH₂-O- |
| ¹³C NMR Data | Chemical Shift (δ, ppm) | Assignment |
| Aromatic Carbons | 110 - 150 | Ar-C |
| Aliphatic Carbons | 68 - 72 | -O-CH₂-CH₂-O- |
2. Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of Dibenzo-15-crown-5 is characterized by several key absorption bands.[6]
| IR Absorption Data | Wavenumber (cm⁻¹) | Assignment |
| Aromatic C-H Stretch | 3050 - 3100 | Ar-H |
| Aliphatic C-H Stretch | 2850 - 3000 | C-H |
| Aromatic C=C Stretch | 1500 - 1600 | C=C |
| C-O-C Stretch (Aryl-Alkyl Ether) | 1200 - 1275 | Ar-O-C |
| C-O-C Stretch (Aliphatic Ether) | 1050 - 1150 | C-O-C |
The presence of strong C-O-C stretching bands and the characteristic aromatic absorptions, coupled with the absence of a broad O-H stretching band (which would indicate the presence of unreacted catechol), confirms the successful formation of the crown ether.
3. Mass Spectrometry (MS)
Mass spectrometry is employed to determine the molecular weight of the synthesized compound, providing strong evidence for its identity. For Dibenzo-15-crown-5 (C₁₈H₂₀O₅), the calculated molecular weight is approximately 316.3 g/mol .[7] The mass spectrum will show a molecular ion peak (M⁺) or a protonated molecular ion peak ([M+H]⁺) corresponding to this mass.
| Mass Spectrometry Data | Value |
| Molecular Formula | C₁₈H₂₀O₅ |
| Monoisotopic Mass | 316.1311 Da[8] |
| Expected m/z for [M+H]⁺ | 317.1384 |
| Expected m/z for [M+Na]⁺ | 339.1203 |
The observation of these characteristic peaks in the respective spectra provides conclusive evidence for the successful synthesis of Dibenzo-15-crown-5.
Characterization Workflow Diagram
Caption: Workflow for the characterization of Dibenzo-15-crown-5.
Conclusion
The synthesis of Dibenzo-15-crown-5 via the Williamson ether synthesis is a well-established and reliable method, provided that careful attention is paid to the reaction conditions, particularly those that favor cyclization over polymerization. The subsequent characterization using a combination of NMR, IR, and mass spectrometry allows for the unambiguous confirmation of the product's structure and purity. This guide provides a foundational understanding for researchers and scientists to successfully synthesize and characterize this versatile and important macrocyclic compound, paving the way for its application in diverse areas of chemical science.
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